

storage and handling conditions for TAM558 intermediate-1

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Compound of Interest

Compound Name: TAM558 intermediate-1

Cat. No.: B12369864

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Application Notes and Protocols: TAM558 intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM558 intermediate-1 is a key building block in the synthesis of TAM558, a potent payload molecule.[1][2] TAM558 is utilized in the creation of the antibody-drug conjugate (ADC) OMTX705.[3][4] OMTX705 is an investigational ADC that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[2][5] The cytotoxic component of OMTX705, derived from TAM558, is a tubulysin-based agent that inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis of FAP-expressing cells.[5]

These application notes provide guidelines for the proper storage, handling, and use of **TAM558 intermediate-1** in a research setting. Due to the limited publicly available data specifically for **TAM558 intermediate-1**, some recommendations are based on the properties of the final payload, TAM558, and general practices for handling potent chemical compounds.

Storage and Handling

Proper storage and handling of **TAM558 intermediate-1** are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions

It is recommended to store **TAM558 intermediate-1** under the conditions specified in the Certificate of Analysis provided by the supplier.^[1] General storage guidelines for the powder form and in-solvent states are summarized below.

Form	Storage Temperature	Duration	Additional Precautions
Powder	-20°C	3 years ^[1]	Store in a tightly sealed container, protected from light and moisture. ^{[6][7]} Consider storage under an inert atmosphere (e.g., nitrogen). ^[6]
In Solvent	-80°C	1 year ^[1]	Aliquot to minimize freeze-thaw cycles. ^[3] Ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress. ^{[5][7]}

Handling Precautions

TAM558 intermediate-1 should be handled as a potent chemical compound. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Avoid Contamination: Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.

- Weighing: If weighing the solid form, do so in a contained environment to prevent inhalation of dust.
- Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Stability

Specific stability data for **TAM558 intermediate-1** is not extensively available in the public domain. However, based on the storage recommendations for the final payload TAM558, the intermediate should be protected from light and moisture to prevent degradation.^{[6][7]} For solutions, it is advisable to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.^[3]

Solution Preparation

While specific solubility data for **TAM558 intermediate-1** is not provided in the search results, the following protocols for the final payload, TAM558, can be used as a reference. It is recommended to perform small-scale solubility tests before preparing larger volumes.

Stock Solution Preparation (Reference: TAM558)

Solvent	Achievable Concentration	Notes
DMSO	≥ 50 mg/mL (31.17 mM) ^{[5][7]}	Use freshly opened, anhydrous DMSO as the compound is sensitive to moisture. ^[3]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Equilibrate the vial of **TAM558 intermediate-1** to room temperature before opening.
- Weigh the desired amount of the compound in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of **TAM558 intermediate-1** is 569.80 g/mol.^[2]

- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes and store at -80°C.

In Vivo Formulation Preparation (Reference: TAM558)

For in vivo studies, working solutions should be prepared fresh on the day of use.^[5] Below are common formulations used for TAM558 that can be adapted.^{[5][7]}

Formulation Composition	Achievable Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25 mg/mL ^{[5][7]}
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.25 mg/mL ^{[5][7]}
10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL ^{[5][7]}

Example Protocol for Formulation 1:

- Start with a stock solution of the compound in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 400 µL of PEG300.
- Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is clear.
- Add 450 µL of saline to bring the total volume to 1 mL. Mix gently. This protocol is adapted from the preparation for TAM558.^[5]

Experimental Protocols

The primary application of **TAM558 intermediate-1** is in the synthesis of the TAM558 payload. While the detailed synthesis protocol is proprietary, a conceptual workflow is presented below.

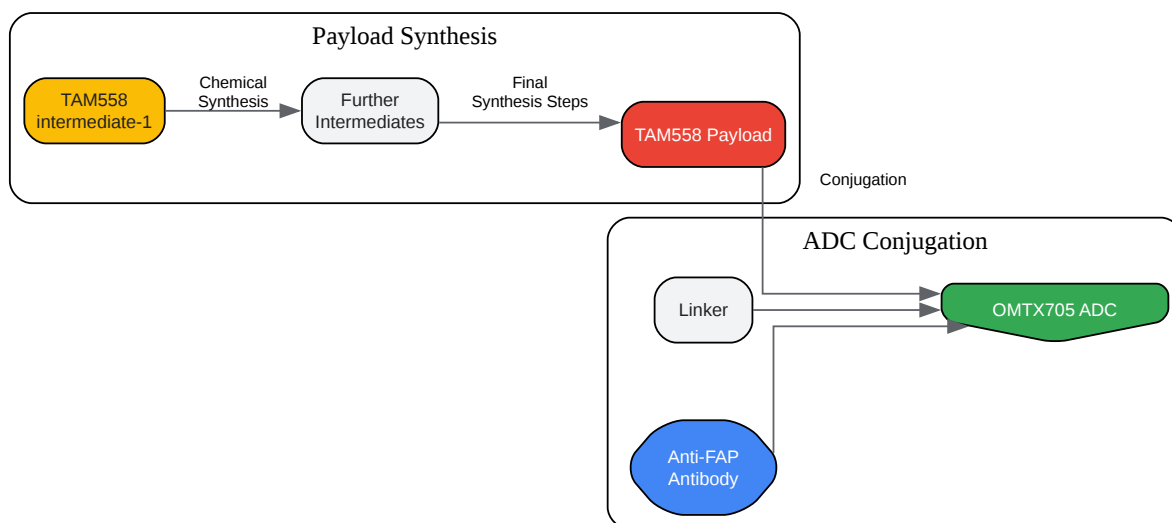
Conceptual Workflow: Synthesis of TAM558 Payload

This protocol outlines the general steps where an intermediate like **TAM558 intermediate-1** would be used in a multi-step synthesis of a final payload molecule.

- **Reaction Setup:** In a clean, dry reaction vessel under an inert atmosphere, dissolve **TAM558 intermediate-1** in a suitable anhydrous solvent.
- **Reagent Addition:** Add the subsequent reagents and catalysts required for the next step in the synthesis pathway. This may involve coupling to another molecular fragment.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove unreacted reagents and by-products. Purify the resulting product using column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
- **Characterization:** Confirm the identity and purity of the synthesized product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizations

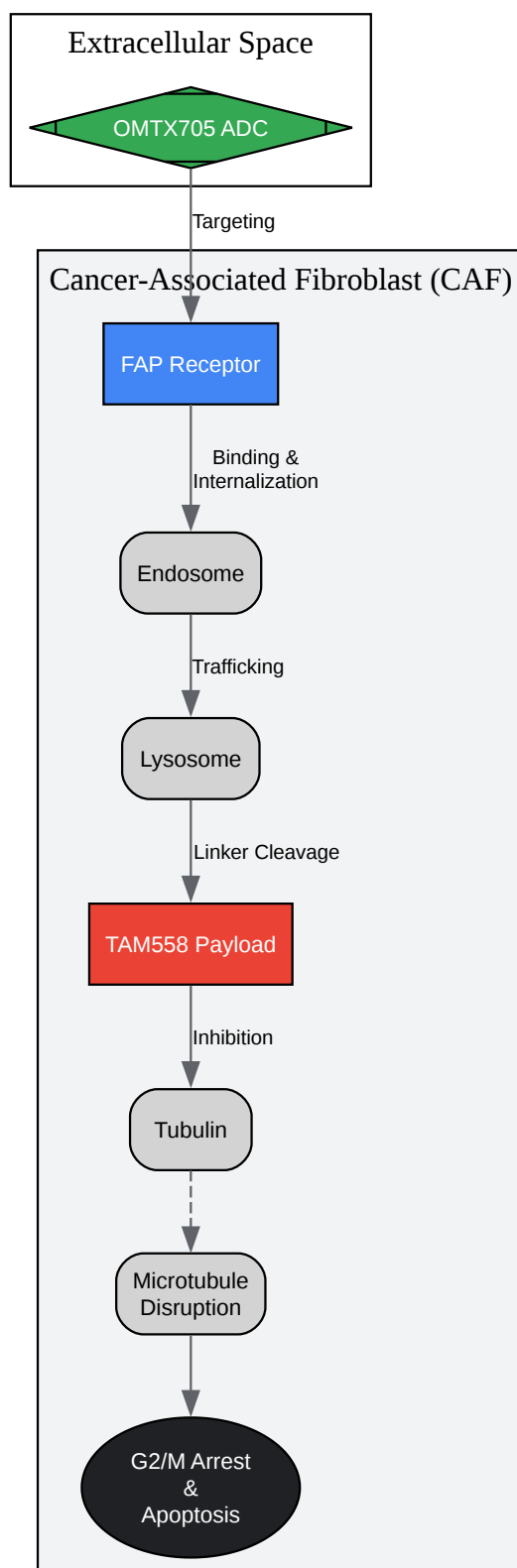
Workflow for Antibody-Drug Conjugate (ADC) Synthesis



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Caption: Conceptual workflow for the synthesis of an ADC like OMTX705.

Mechanism of Action of FAP-Targeting ADC



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Caption: Mechanism of action of a FAP-targeting ADC.

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